1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a pyrrolidinone ring, a piperidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the piperidine intermediate: The piperidine ring can be synthesized via reductive amination or other suitable methods.
Coupling reactions: The oxadiazole and piperidine intermediates are then coupled with the pyrrolidinone moiety using suitable coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at specific sites, such as the methyl groups or the piperidine ring.
Reduction: Reduction reactions can target the oxadiazole ring or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Research: It may be used as a probe or tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-4-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(3,4-Dimethylphenyl)-4-(4-(5-chloro-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c1-12-3-4-16(9-13(12)2)28-11-15(10-17(28)29)19(30)27-7-5-14(6-8-27)18-25-26-20(31-18)21(22,23)24/h3-4,9,14-15H,5-8,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDVQMDTFVOWFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN=C(O4)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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